poly(1,2,4-trioxy-O-phenylene)
Description
Poly(1,2,4-trioxy-O-phenylene) is a synthetic polymer characterized by its repeating aromatic ether units. Its structure comprises a phenyl ring substituted with three oxygen atoms at positions 1, 2, and 4, forming a highly stable backbone.
Properties
CAS No. |
100469-23-6 |
|---|---|
Molecular Formula |
C10H11FO4 |
Synonyms |
poly(1,2,4-trioxy-O-phenylene) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Polymers
However, comparisons can be inferred from analogous aromatic or oxygen-containing polymers described in the sources. Below is an analysis based on structurally or functionally related compounds:
Poly(trimethylene 2,5-furandicarboxylate-co-trimethylene sebacate) (PTFx-co-PTSeby)
- Structure : Combines furan dicarboxylate and sebacate units in a copolymer backbone .

- Thermal Properties : Exhibits a glass transition temperature ($T_g$) of −30°C to 50°C, depending on composition, with moderate thermal stability (decomposition onset at ~250°C).
- Comparison : Unlike poly(1,2,4-trioxy-O-phenylene), PTFx-co-PTSeby is a flexible, aliphatic-aromatic copolymer. The aromatic ether units in poly(1,2,4-trioxy-O-phenylene) would likely confer higher rigidity and thermal stability (>300°C) but lower elasticity.
Poly(D,L-lactide-co-glycolide) (PLGA)
- Structure : A biodegradable polyester copolymer of lactic and glycolic acids .

- Applications : Widely used in drug delivery and biomedical scaffolds due to hydrolytic degradation.
- Comparison : PLGA lacks aromaticity and oxygen-rich backbones, resulting in lower thermal stability (degradation at ~200°C). Poly(1,2,4-trioxy-O-phenylene)’s aromatic ether structure would resist hydrolysis and degradation, making it unsuitable for biodegradable applications but ideal for harsh environments.
Fluorinated Polyethers
- Structure : Example: α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]poly(oxy-1,4-butanediyl) .
- Properties : Fluorinated side chains enhance hydrophobicity and chemical resistance.
- Comparison : While both polymers contain ether linkages, fluorinated polyethers prioritize surface properties (e.g., anti-fouling), whereas poly(1,2,4-trioxy-O-phenylene)’s rigid backbone would focus on bulk mechanical strength.
Thermal and Mechanical Properties (Hypothetical Analysis)
Given the absence of direct data, thermal properties of analogous polymers (e.g., poly(oAI-a)-300 and poly(oAI-ddm)-300 from Table 1 ) suggest trends:
| Polymer | $T_g$ (°C) | Decomposition Onset (°C) |
|---|---|---|
| Poly(oAI-a)-300 | 150 | 320 |
| Poly(oAI-ddm)-300 | 180 | 350 |
| Hypothetical poly(1,2,4-trioxy-O-phenylene) | ~200–250 (predicted) | >350 (predicted) |
Key Differences :
- Aromatic ethers in poly(1,2,4-trioxy-O-phenylene) would likely outperform aliphatic copolymers (e.g., PTFx-co-PTSeby) in thermal stability.
- Rigidity may limit processability compared to PLGA or fluorinated polyethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


